CP 615003 mesylate CP 615003 mesylate
Brand Name: Vulcanchem
CAS No.: 1259477-42-3
VCID: VC4076590
InChI: InChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4)
SMILES: CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O
Molecular Formula: C21H28FN3O6S
Molecular Weight: 469.5 g/mol

CP 615003 mesylate

CAS No.: 1259477-42-3

Cat. No.: VC4076590

Molecular Formula: C21H28FN3O6S

Molecular Weight: 469.5 g/mol

* For research use only. Not for human or veterinary use.

CP 615003 mesylate - 1259477-42-3

Specification

CAS No. 1259477-42-3
Molecular Formula C21H28FN3O6S
Molecular Weight 469.5 g/mol
IUPAC Name N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide;methanesulfonic acid
Standard InChI InChI=1S/C20H24FN3O3.CH4O3S/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16;1-5(2,3)4/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26);1H3,(H,2,3,4)
Standard InChI Key NSTGLBIBNVKDGW-UHFFFAOYSA-N
SMILES CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O
Canonical SMILES CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F.CS(=O)(=O)O

Introduction

Chemical and Structural Properties of CP 615003 Mesylate

CP 615003 mesylate (CAS No. 1259477-42-3) is the methanesulfonate salt of CP-615,003, enhancing its solubility for research applications. The base compound, CP-615,003, has a molecular formula of C20H24FN3O3\text{C}_{20}\text{H}_{24}\text{FN}_{3}\text{O}_{3} and a molar mass of 373.428 g/mol . The mesylate derivative increases the molecular weight to 469.53 g/mol, with the chemical formula C20H24FN3O3CH4O3S\text{C}_{20}\text{H}_{24}\text{FN}_{3}\text{O}_{3} \cdot \text{CH}_{4}\text{O}_{3}\text{S} .

Key Physicochemical Characteristics

  • Solubility: Optimized for aqueous solutions, critical for in vitro and in vivo studies.

  • Stability: Recommended storage at -80°C for long-term preservation (up to 6 months) or -20°C for short-term use (1 month) .

  • Formulation: Preclinical studies utilize dimethyl sulfoxide (DMSO) as a primary solvent, often combined with polyethylene glycol (PEG300) and Tween 80 for in vivo administration .

Table 1: Stock Solution Preparation Guidelines

Concentration (mM)Volume Required per 1 mg (mL)
12.1298
50.426
100.213

Pharmacological Mechanism and Subtype Selectivity

CP 615003 mesylate exerts its effects through partial agonism at GABAA receptors, which are pentameric ligand-gated ion channels composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3, δ). Unlike classical benzodiazepines that non-selectively enhance GABAergic transmission, CP 615003 demonstrates preferential activity at receptors containing α2, α3, or α5 subunits . This selectivity is hypothesized to decouple anxiolytic effects from sedation, which is typically mediated by α1-containing receptors .

Subunit-Dependent Pharmacodynamics

  • α2/α3 Subunits: Mediate anxiolytic and muscle-relaxant effects .

  • α5 Subunits: Involved in cognitive and memory processes; partial agonism may reduce side effects .

  • δ Subunits: Found in extrasynaptic receptors; CP 615003’s low affinity for these subunits may explain its limited neurosteroid-like activity .

Table 2: Comparison of GABAAR Subunit Sensitivity

Subunit CompositionCP 615003 Efficacy (% Max GABA Response)
α1β3γ2<10%
α2β3γ245–60%
α3β3γ250–65%
α5β3γ230–40%

Future Directions in Research

Strategies to Enhance Therapeutic Utility

  • Prodrug Development: Masking polar groups to improve BBB permeability.

  • P-gp Inhibition: Co-administration with agents like tariquidar to boost brain concentrations .

  • Hybrid Compounds: Merging CP 615003’s pharmacophore with moieties targeting alternative GABAAR subtypes.

Expanding Applications

Emerging evidence suggests GABAAR modulation may benefit conditions beyond anxiety, including epilepsy and neuropathic pain. CP 615003’s partial agonism could offer a safety advantage in these contexts by avoiding receptor overactivation .

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